molecular formula C9H13NO2S B8752909 4,5-Dimethoxy-2-(methylthio)aniline

4,5-Dimethoxy-2-(methylthio)aniline

Cat. No.: B8752909
M. Wt: 199.27 g/mol
InChI Key: WFGWVQXJHWFWHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethoxy-2-(methylthio)aniline undergoes various chemical reactions, including:

    Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents such as halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

4,5-Dimethoxy-2-(methylthio)aniline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 4,5-Dimethoxy-2-(methylthio)aniline involves its interaction with specific molecular targets and pathways. The thiomethyl group can undergo oxidation to form reactive intermediates that interact with cellular components. The amino group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    Veratrole (1,2-dimethoxybenzene): Lacks the thiomethyl and amino groups, making it less reactive in certain chemical reactions.

    4-Methylthio-2,5-dimethoxyaniline: Similar structure but different substitution pattern on the benzene ring.

    4-Amino-3-methylthioanisole: Contains a methoxy group instead of a dimethoxybenzene core.

Uniqueness

4,5-Dimethoxy-2-(methylthio)aniline is unique due to the presence of both thiomethyl and amino groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields .

Properties

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

4,5-dimethoxy-2-methylsulfanylaniline

InChI

InChI=1S/C9H13NO2S/c1-11-7-4-6(10)9(13-3)5-8(7)12-2/h4-5H,10H2,1-3H3

InChI Key

WFGWVQXJHWFWHF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)N)SC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A reaction mixture was prepared containing 68.7 g. of 3-methylthio-4-nitroveratrole, 261 g. sodium dithionite (Na2S2O4), 1500 ml. of ethanol and 2250 ml. of water. The reaction mixture was heated at reflux temperature for about 1 hour and then cooled. The reaction mixture was then made basic with potassium carbonate and the resulting alkaline solution concentrated in vacuo to one-half its original volume. The aqueous solution was extracted twice with 2 l. portions of ether. The ether extracts were combined, dried, and the ether removed therefrom by evaporation in vacuo. The solid residue, comprising 2-methylthio-4,5-dimethoxy aniline formed in the above reaction, was recrystallized from a benzene-hexane solvent mixture to yield 33.6 g. of crystalline material melting at 69°-72° C.
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